5-Amino-3-methyl-1-(2-methylphenyl)pyrazole HCl
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Overview
Description
5-Amino-3-methyl-1-(2-methylphenyl)pyrazole HCl: is a derivative of aminopyrazole, a class of compounds known for their versatility in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with an amino group, a methyl group, and a 2-methylphenyl group, making it a valuable scaffold in the synthesis of more complex heterocyclic systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-methyl-1-(2-methylphenyl)pyrazole HCl typically involves the reaction of substituted phenylhydrazines with substituted 1-aminocinnamonitriles. This reaction is catalyzed by a base and carried out in ethanol under reflux conditions . Another method involves the reaction of p-methyl-benzoylacetonitrile with phenylhydrazine in ethanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-3-methyl-1-(2-methylphenyl)pyrazole HCl undergoes various chemical reactions, including:
Condensation Reactions: It reacts with α, β-unsaturated compounds to form pyrazolo[1,5-a]pyrimidines.
Cyclocondensation Reactions: It can form fused heterocyclic compounds through cyclocondensation with appropriate reagents.
Common Reagents and Conditions:
Ethanol: Used as a solvent in many reactions involving this compound.
Base Catalysts: Such as sodium ethoxide, are commonly used to facilitate reactions.
Major Products:
Pyrazolo[1,5-a]pyrimidines: Formed through condensation reactions.
Chroman-4-one Derivatives: Formed through reactions with benzopyran carboxaldehydes.
Scientific Research Applications
Chemistry: 5-Amino-3-methyl-1-(2-methylphenyl)pyrazole HCl is used as a building block in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: This compound is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents .
Industry: In the industrial sector, it is used in the synthesis of dyes, polymers, and other functional materials .
Mechanism of Action
The mechanism of action of 5-Amino-3-methyl-1-(2-methylphenyl)pyrazole HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, influencing various biological pathways . For instance, it can inhibit certain kinases, which are involved in cell signaling and proliferation .
Comparison with Similar Compounds
5-Amino-3-methyl-1-phenylpyrazole: Similar in structure but lacks the 2-methylphenyl group.
5-Amino-3-(4-methylphenyl)-1-phenylpyrazole: Another derivative with a different substitution pattern.
Uniqueness: 5-Amino-3-methyl-1-(2-methylphenyl)pyrazole HCl is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylphenyl group enhances its ability to interact with certain biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5-methyl-2-(2-methylphenyl)pyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c1-8-5-3-4-6-10(8)14-11(12)7-9(2)13-14;/h3-7H,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCTXINZPJREHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC(=N2)C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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